H-DL-Phe-OMe.HCl chemical structure and properties
H-DL-Phe-OMe.HCl chemical structure and properties
An In-depth Technical Guide to H-DL-Phe-OMe.HCl
This guide provides a comprehensive overview of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), a hydrochloride salt of the methyl ester of racemic phenylalanine. It is a derivative of the essential amino acid phenylalanine and serves as a valuable building block in peptide synthesis and as a research compound in various biochemical and pharmaceutical studies.[1] This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
H-DL-Phe-OMe.HCl is composed of a central alpha-carbon bonded to an amino group (protonated as an ammonium (B1175870) chloride salt), a carboxyl group protected as a methyl ester, a hydrogen atom, and a benzyl (B1604629) side chain. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.
Table 1: Physicochemical Properties of H-DL-Phe-OMe.HCl
| Property | Value | Source(s) |
| Synonyms | DL-Phenylalanine methyl ester HCl, Methyl 2-amino-3-phenylpropanoate hydrochloride | [2] |
| CAS Number | 5619-07-8 | [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 215.68 g/mol | [3] |
| Appearance | White to off-white solid crystalline powder | [3][4] |
| Melting Point | Approximately 162°C | [2] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), Ethanol, and Methanol | [3][4][5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months | [3] |
Experimental Protocols
Synthesis of H-DL-Phe-OMe.HCl from D-Phenylalanine Methyl Ester
A common method for preparing the DL-racemic mixture involves the base-catalyzed racemization of one of the pure enantiomers. The following protocol is adapted from established chemical synthesis procedures.[2]
Materials:
-
D-phenylalanine methyl ester
-
Methanol
-
Sodium methoxide
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Racemization: Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol. At room temperature, add 0.90 parts of sodium methoxide. Heat the mixture to reflux and maintain for approximately 2.5 hours.[2]
-
Acidification and Evaporation: Cool the reaction mixture and acidify to a pH of 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness to obtain a crystalline residue.[2]
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Work-up and Extraction: Take up the residue in water and add sodium carbonate. Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter. Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[2]
-
Filtration and Final Acidification: Filter the dried organic solution. Acidify the filtrate with hydrochloric acid, which will cause the product to begin precipitating.[2]
-
Crystallization and Isolation: Cool the solution and remove the solvent under reduced pressure. Triturate the remaining material with diethyl ether. Filter the resulting solid to yield H-DL-Phe-OMe.HCl.[2]
Biological Activity and Signaling Pathways
Amino acids and their derivatives are recognized as biologically active molecules that can serve as supplements or therapeutic agents.[6][7] L-phenylalanine, the biologically active enantiomer in the racemic mixture, has been shown to modulate key physiological processes, particularly in the gastrointestinal tract, through the Calcium-Sensing Receptor (CaSR).
Regulation of Gastric Acid Secretion
L-phenylalanine acts as an allosteric modulator of the CaSR on gastric parietal cells. In the presence of physiological extracellular calcium (Ca²⁺), L-phenylalanine enhances the receptor's activity, stimulating H⁺/K⁺-ATPase. This leads to increased proton pumping and subsequent secretion of hydrochloric acid (HCl) into the gastric lumen.[8] This action is independent of traditional secretagogues like histamine (B1213489) or gastrin.[8] The D-isomer, D-phenylalanine, does not elicit this response.[8]
Stimulation of Gut Hormone Release
In the duodenum, L-phenylalanine stimulates the release of key gut hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[9][10] This effect is also mediated by the CaSR. Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade involving G-protein Gq, phospholipase C (PLC), and the subsequent generation of inositol (B14025) 1,4,5-triphosphate (IP₃) and activation of protein kinase C (PKC).[9] This pathway ultimately leads to the secretion of hormones that play crucial roles in satiety, glucose homeostasis, and appetite suppression.[9][10]
Spectroscopic Data Interpretation
While specific experimental spectra for H-DL-Phe-OMe.HCl were not located in the initial search, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its known chemical structure. This is a common practice for structure verification.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the aromatic protons of the phenyl ring, and signals corresponding to the α- and β-protons of the amino acid backbone. The ammonium protons (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the α- and β-carbons, and the carbons of the aromatic ring (with four distinct signals due to symmetry).
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and characteristic bands for the aromatic ring.
For definitive analysis, experimental acquisition of spectra is required.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 5. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 6. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-type amino acids stimulate gastric acid secretion by activation of the calcium-sensing receptor in parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
